

Literature review on Tris(p-t-butylphenyl) phosphate toxicity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tris(p-t-butylphenyl) phosphate*

Cat. No.: *B033044*

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A comprehensive literature review on the toxicity of Tris(p-tert-butylphenyl) phosphate (TBPP), focusing on its prevalent isomer Tris(2,4-di-tert-butylphenyl) phosphate (TDTBPP). This document is intended for researchers, scientists, and drug development professionals.

Introduction

Tris(p-tert-butylphenyl) phosphate is an organophosphate ester (OPE). The most common and studied isomer is Tris(2,4-di-tert-butylphenyl) phosphate (TDTBPP), which is primarily formed from the oxidation of the widely used antioxidant Tris(2,4-di-tert-butylphenyl) phosphite (commercially known as Irgafos 168). Due to the widespread use of its parent compound in polymers and plastics, including food contact materials, TDTBPP is now recognized as an abundant environmental contaminant. Its detection in various environmental matrices and biological samples has prompted an evaluation of its toxicological profile. This review synthesizes the available data on the toxicity of TDTBPP, summarizing quantitative data, detailing experimental protocols, and visualizing key toxicological pathways and workflows.

Quantitative Toxicological Data

The majority of comprehensive mammalian toxicity testing has been conducted on the parent phosphite compound, Irgafos 168. However, studies indicate that the phosphite is readily oxidized to the phosphate form (TDTBPP) in the gastrointestinal tract, making the phosphite toxicity data highly relevant for assessing the safety of the phosphate.

Table 2.1: Mammalian Toxicity Data for Tris(2,4-di-tert-butylphenyl) Phosphite (Metabolized to TDTBPP)

Study Type	Species	Route	Duration	NOAEL (No-Observed-Adverse-Effect Level)	LOAEL (Lowest-Observed-Adverse-Effect Level)	Key Effects Observed at LOAEL
Acute Oral	Rat, Mouse	Oral	Single Dose	>6,000 mg/kg bw (LD50)	-	Sedation, dyspnoea, hunched posture[1]
Sub-chronic	Rat	Dietary	13 weeks	1000 mg/kg/day (Highest dose tested)	Not Established	No adverse effects observed[1]
Carcinogenicity	Rat	Dietary	2 years	>147 mg/kg bw/day (Highest dose tested)	Not Established	No evidence of carcinogenicity[1]
Reproductive	Rat	Dietary	2-Generation	292.6 mg/kg bw/day	1030 mg/kg bw/day	Reduced fertility index in F0 generation[1]
Developmental	Rat	Dietary	2-Generation	412 mg/kg bw/day	1030 mg/kg bw/day	Decreased fetal weight in F2 generation[1]
Developmental	Rabbit	Oral	Gestation	≥1200 mg/kg bw/day	Not Established	No evidence of

(Highest dose tested) teratogenicity[1]

Table 2.2: Ecotoxicity Data for Tris(2,4-di-tert-butylphenyl) Phosphate (TDTBPP)

Study Type	Species	Exposure	Duration	Concentration	Endpoint	Key Findings
Cardiotoxicity	Zebrafish (Danio rerio) Larvae	Aqueous	5 days	10 and 100 µg/L	Cardiac Morphology & Function	Decreased heartbeat, stroke
Reproductive Toxicity	Zebrafish (Danio rerio)	Aqueous	150 days	50, 500, 5000 ng/L	Male Reproduction	Inhibited spermatozoa (ao) maturation, decreased spermatogenesis

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological findings. Below are synthesized protocols for key study types cited in this review, based on standard OECD guidelines and published methodologies.

Protocol: Two-Generation Reproductive Toxicity Study (Based on OECD Guideline 416)

- Test System: Wistar or Sprague-Dawley rats, typically 24-28 animals per sex per group.

- Test Substance Administration: The test substance (Tris(2,4-di-tert-butylphenyl) phosphite) is mixed into the diet at specified concentrations (e.g., 0, 1600, 4000, 10,000 ppm).
- Dosing Period (P Generation): Young, healthy rats (F0 generation) are administered the test diet for a pre-mating period of approximately 70-125 days to allow for spermatogenesis and oogenesis to be exposed.
- Mating: Animals within the same dose group are paired for mating.
- Gestation and Lactation: Dosing continues for females throughout gestation and lactation.
- F1 Generation: After weaning, selected F1 offspring continue on their respective parental diets. Key developmental landmarks (e.g., anogenital distance, pubertal onset) are recorded.
- Mating (F1 Generation): F1 animals are mated (within their dose group) to produce the F2 generation. Dosing continues throughout this period.
- Endpoint Analysis:
 - Parental Animals (F0, F1): Body weight, food consumption, clinical signs of toxicity, estrous cyclicity, sperm parameters (motility, morphology, count), and complete histopathology of reproductive organs.
 - Offspring (F1, F2): Viability, sex ratio, body weight gain, clinical signs, and necropsy of selected weanlings.
 - Indices Calculated: Mating index, fertility index, gestation index, viability index.

Protocol: Zebrafish Larval Cardiotoxicity Assay

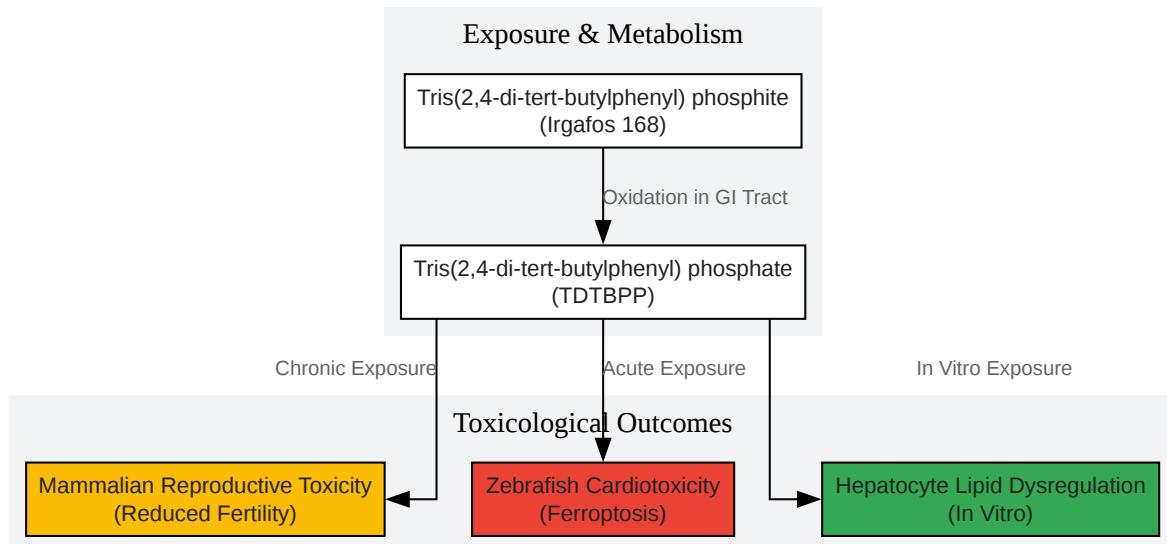
- Test System: Zebrafish (*Danio rerio*) embryos.
- Exposure: Fertilized embryos are collected and placed in multi-well plates. They are exposed to a range of TDTBPP concentrations (e.g., 0, 10, 100 μ g/L) dissolved in embryo medium.
- Duration: Exposure typically starts at a few hours post-fertilization (hpf) and continues for up to 5 days post-fertilization (dpf).

- Cardiac Function Assessment (at 5 dpf):
 - Larvae are anesthetized (e.g., with tricaine) and mounted for microscopy.
 - High-speed video of the beating heart is captured using a light microscope equipped with a digital camera.
 - Image Analysis: Software (e.g., ImageJ) is used to measure ventricular dimensions at end-diastole (maximum expansion) and end-systole (maximum contraction).
 - Calculated Endpoints:
 - Heart Rate (HR): Beats per minute are counted from the video.
 - Stroke Volume (SV): Calculated from the difference between end-diastolic volume and end-systolic volume.
 - Cardiac Output (CO): Calculated as $CO = HR \times SV$.
 - Ejection Fraction (EF): The fraction of blood pumped out of the ventricle with each beat.
- Morphological Assessment: Larvae are examined for pericardial edema (fluid accumulation around the heart), ventricular hypertrophy, and other developmental abnormalities.

Visualizations: Pathways and Workflows

Metabolism and Toxicity Logic

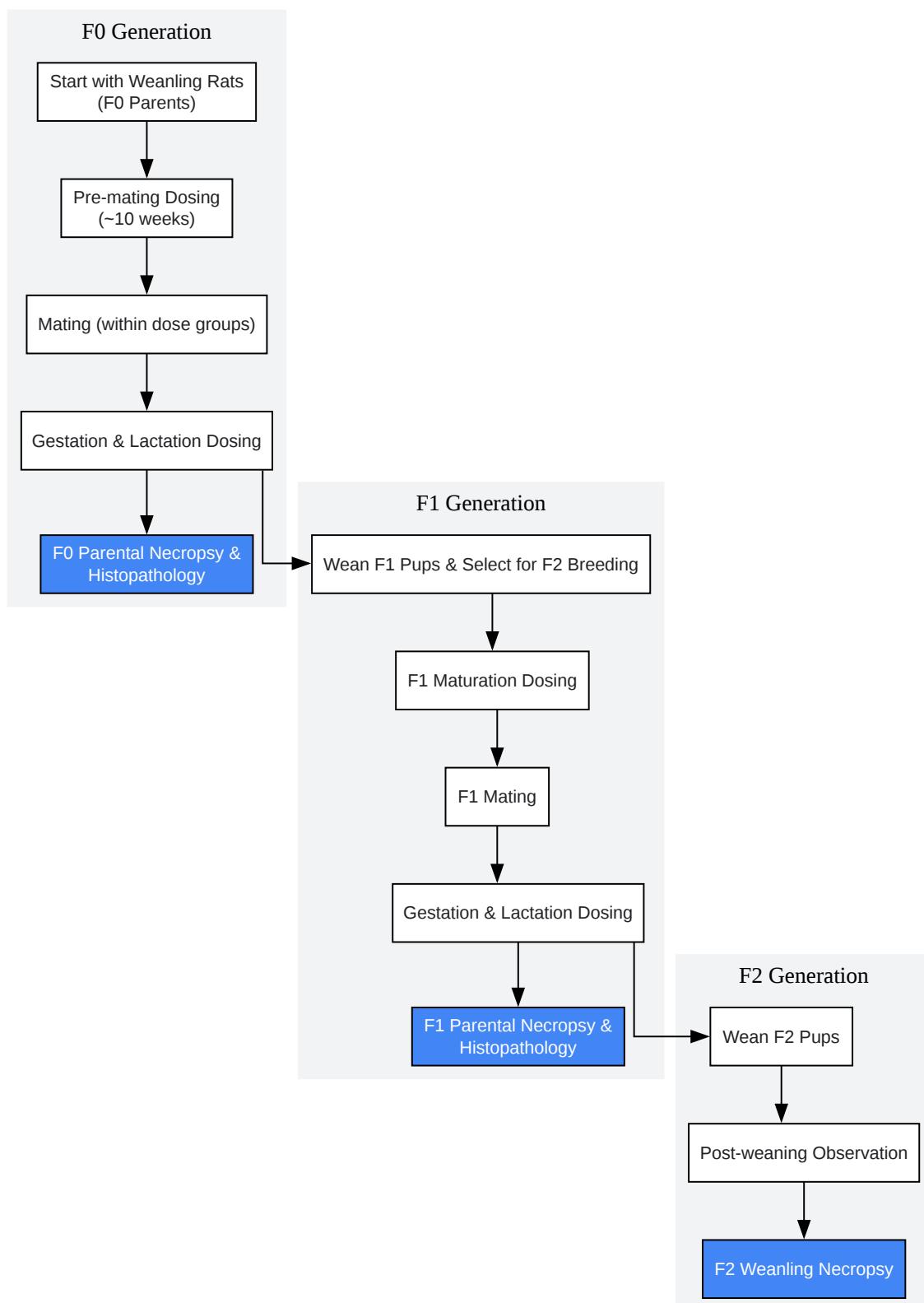
The following diagram illustrates the conversion of the parent phosphite compound to the phosphate metabolite and its subsequent accumulation and observed toxic effects.

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Caption: Metabolic activation and key toxicological outcomes of TDTBPP.

Experimental Workflow: Two-Generation Study

This diagram outlines the key phases and assessments in a typical OECD 416 two-generation reproductive toxicity study.

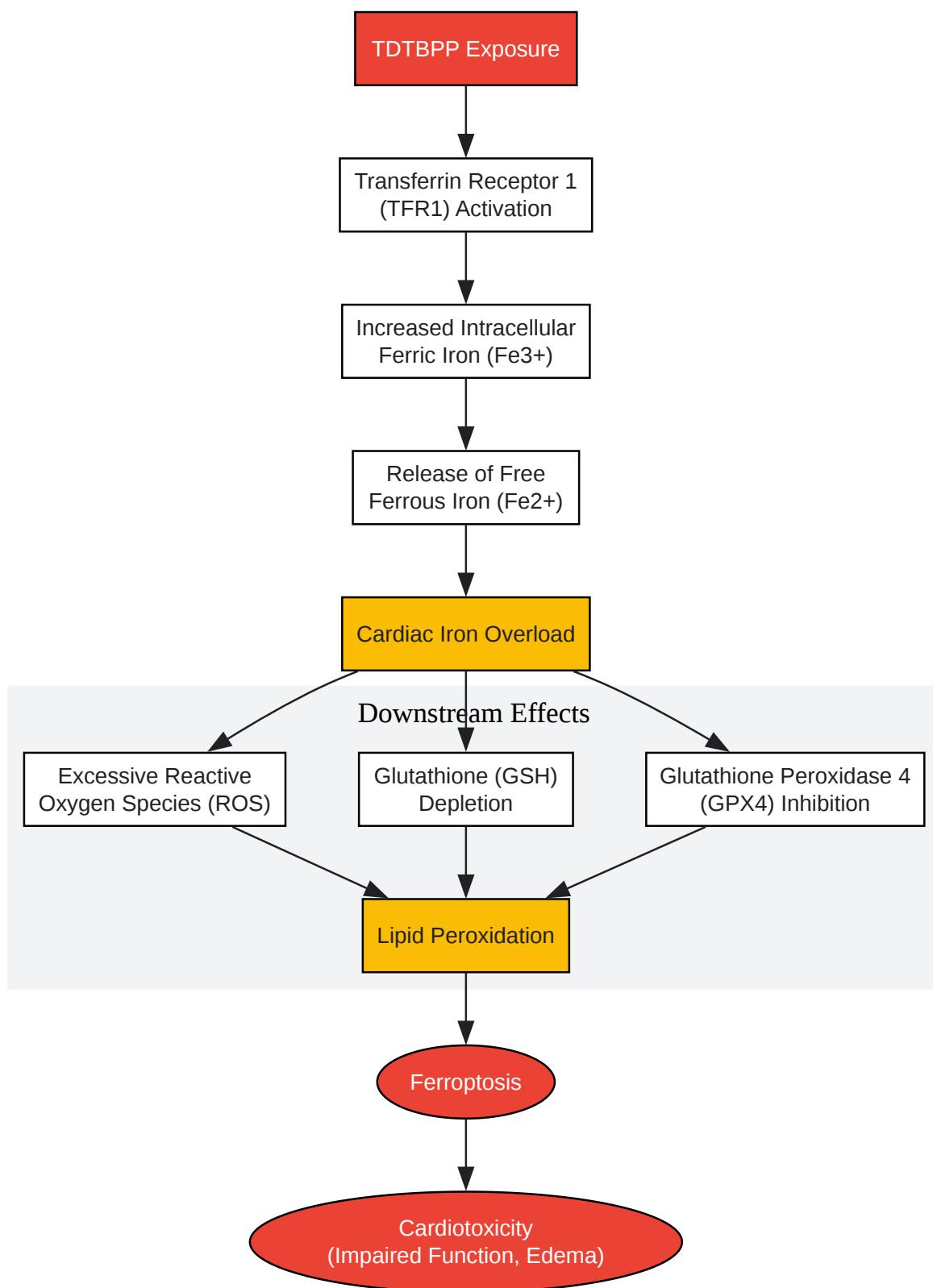


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Caption: Workflow for an OECD 416 two-generation reproductive toxicity study.

Signaling Pathway: TDTBPP-Induced Cardiotoxicity via Ferroptosis in Zebrafish

This diagram illustrates the proposed molecular mechanism leading to cardiotoxicity in zebrafish larvae, as identified by recent research.

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Caption: Proposed mechanism of TDTBPP-induced cardiotoxicity in zebrafish.

Conclusion

The available toxicological data on Tris(2,4-di-tert-butylphenyl) phosphate, derived largely from studies on its phosphite precursor, suggests a low order of acute and sub-chronic toxicity in mammals, with no evidence of carcinogenicity. The primary concerns from mammalian studies arise from high-dose, long-term exposure, which can impact fertility and fetal development. More recent ecotoxicological studies, however, highlight potential risks to aquatic organisms, identifying cardiotoxicity and reproductive toxicity in zebrafish at environmentally relevant concentrations. The mechanism for this cardiotoxicity appears to be ferroptosis, a form of iron-dependent programmed cell death driven by oxidative stress. Further research is warranted to determine if this mechanism is relevant to mammals and to fully characterize the potential for other subtle toxicities, such as the observed disruption of lipid metabolism in vitro.

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References

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- 2. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]
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